6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid
Description
Historical Evolution of 1,8-Naphthyridine-Based Drug Discovery
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatility in molecular interactions and synthetic adaptability. First synthesized in 1882 via the Friedländer condensation reaction, this bicyclic aromatic system gained prominence in the 1960s with the discovery of nalidixic acid, the prototype quinolone antibiotic. Early derivatives focused on antimicrobial applications, leveraging the scaffold’s ability to intercalate DNA and inhibit bacterial topoisomerases.
The 1980s–2000s saw structural diversification, exemplified by gemifloxacin (a respiratory antibiotic) and vosaroxin (an anticancer agent). Recent advances (2015–2025) have exploited the scaffold’s planar geometry and hydrogen-bonding capacity for targeting neurodegenerative diseases, with derivatives showing acetylcholinesterase inhibition constants (K~i~) < 50 nM. The introduction of halogenated variants like 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reflects a strategic shift toward enhancing target selectivity through steric and electronic modulation.
Table 1: Key Milestones in 1,8-Naphthyridine Drug Development
Structural Significance of Bromo, Hydroxy, Methyl, and Carboxylic Acid Substituents
The pharmacological profile of this compound arises from synergistic interactions between its four functional groups:
Carboxylic Acid (C-3 Position)
- Serves as a hydrogen-bond donor/acceptor, mimicking the β-keto-enolate moiety of quinolones
- Enhances water solubility (logP reduction by 0.8–1.2 units vs non-carboxylated analogs)
- Critical for chelating Mg²⁺ ions in bacterial topoisomerase-DNA complexes (binding energy: -9.2 kcal/mol in DFT studies)
Hydroxy Group (C-4 Position)
Methyl Group (C-7 Position)
Bromo Substituent (C-6 Position)
Table 2: Electronic and Steric Contributions of Substituents
| Substituent | Position | Electronic Effect (Hammett σ) | Steric Effect (Es) | Biological Impact |
|---|---|---|---|---|
| COOH | C-3 | -0.32 (meta-directing) | 1.2 (moderate) | Metal chelation |
| OH | C-4 | -0.37 (ortho/para-directing) | 0.8 (small) | H-bond donation |
| CH~3~ | C-7 | +0.04 (weakly donating) | 1.4 (moderate) | Metabolic stability |
| Br | C-6 | +0.23 (withdrawing) | 1.1 (moderate) | Lipophilicity |
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
6-bromo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-4-7(11)2-5-8(14)6(10(15)16)3-12-9(5)13-4/h2-3H,1H3,(H,15,16)(H,12,13,14) |
InChI Key |
PXOZXADCOQGUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Condensation : React 6-amino-3-bromo-2-methylpyridine with diethyl ethoxymethylenemalonate (EMME) under vacuum at 100–120°C for 15 hours to form diethyl N-(3-bromo-6-methyl-2-pyridyl)aminomethylenemalonate.
- Cyclization : Heat the intermediate in diphenyl ether at 250°C to yield ethyl 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
- Hydrolysis : Reflux the ester with 10% aqueous potassium hydroxide for 2 hours, followed by acidification with hydrochloric acid to precipitate the final product.
Reaction Conditions and Yields :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | EMME, 100–120°C, 15 hrs | 70–85% |
| Cyclization | Diphenyl ether, 250°C | 60–75% |
| Hydrolysis | 10% KOH, HCl acidification | 80–90% |
Advantages : Bromine is introduced at the pyridine stage, ensuring regioselectivity.
Limitations : Requires high-temperature cyclization, which may lead to decomposition.
Direct Bromination of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid
Bromine is introduced via electrophilic substitution on the pre-formed naphthyridine core.
Key Steps:
- Bromination : React 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with bromine in acetic acid under reflux for 4–6 hours.
- Purification : Recrystallize the crude product from methanol-water mixtures to achieve >95% purity.
Reaction Conditions and Yields :
| Parameter | Value |
|---|---|
| Bromine stoichiometry | 1.1 equivalents |
| Temperature | 80–100°C (reflux) |
| Yield | 65–78% |
Advantages : Simplicity and fewer synthetic steps.
Limitations : Potential for over-bromination or side reactions at elevated temperatures.
Optimization Strategies
- Catalytic Additives : Use of H2SO4 (0.5–1.0%) in bromination improves reaction rate and selectivity.
- Solvent Systems : Acetic acid is preferred for bromination due to its ability to stabilize intermediates.
- Recrystallization : Methanol-water (4:1 v/v) yields crystals with minimal impurities.
Analytical Validation
- 1H NMR : Aromatic protons appear as doublets at δ 8.8–9.1 ppm; the methyl group resonates at δ 2.5 ppm.
- IR Spectroscopy : Broad O-H stretch at 3200 cm⁻¹; C=O and C-Br stretches at 1680 cm⁻¹ and 650 cm⁻¹, respectively.
- Mass Spectrometry : Molecular ion peak at m/z 297.1 [M+H]⁺ confirms the molecular formula C10H7BrN2O3.
Industrial-Scale Considerations
- Safety : Bromine handling requires corrosion-resistant reactors (e.g., glass-lined steel).
- Waste Management : Neutralization of HBr byproducts with NaOH is critical for environmental compliance.
Comparative Analysis of Methods
| Parameter | Multi-Step Synthesis | Direct Bromination |
|---|---|---|
| Steps | 4 | 2 |
| Total Yield | 40–50% | 65–78% |
| Regioselectivity | High | Moderate |
| Scalability | Challenging | Feasible |
Applications and Derivatives
- Antibacterial Agents : Serves as a precursor to quinolone derivatives like nalidixic acid.
- Metal Complexation : The carboxylic acid group enables coordination with transition metals for catalytic studies.
Chemical Reactions Analysis
Esterification Reactions
This compound readily undergoes esterification at the carboxylic acid group. In one protocol:
-
Reagents : Ethanol + sulfuric acid (catalytic)
-
Conditions : Reflux for 48–72 hours
-
Product : Ethyl 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate ( , PubChem CID: 12043738)
Key Data :
| Starting Material | Reagent | Product Yield | Characterization Method |
|---|---|---|---|
| 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Ethanol/H<sub>2</sub>SO<sub>4</sub> | 85–92% | NMR, HPLC, MS ( , ) |
The ester derivative is critical for further functionalization, as the ethyl group protects the carboxylic acid during subsequent reactions.
Alkylation Reactions
The hydroxyl group at position 4 participates in nucleophilic substitution with alkyl halides:
-
Example : Reaction with ethyl iodide
Mechanistic Insights :
-
Base-mediated deprotonation of the hydroxyl group generates a nucleophilic oxyanion.
-
Steric hindrance from the methyl group at position 7 slows reactivity, requiring prolonged heating ( , Figure 2).
Comparative Alkylation Outcomes :
| Alkylating Agent | Reaction Time | Yield |
|---|---|---|
| n-Butyl bromide | 5 days | 68% |
| Isobutyl bromide | 48 hours | 72% |
| Ethyl iodide | 19 hours | 81% |
Data from (Examples 6–7, 12) shows smaller alkyl groups (e.g., ethyl) achieve higher yields due to reduced steric effects.
Nucleophilic Aromatic Substitution
The bromine at position 6 is susceptible to displacement by nucleophiles:
-
Example : Reaction with amines
Key Observations :
-
Bromine replacement enhances antimicrobial activity in derived compounds (MIC values: 1.7–13.2 µg/mL against DNA gyrase) ( , Table S5).
-
Electron-withdrawing groups (e.g., carboxylic acid) activate the naphthyridine ring for substitution ( , Section 3.1).
Metal-Catalyzed Cross-Couplings
The bromine atom enables participation in Suzuki-Miyaura couplings:
-
Typical Protocol :
Limitations :
-
Steric crowding at position 7 reduces coupling efficiency with bulky boronic acids.
Decarboxylation Reactions
Under acidic conditions, the carboxylic acid group undergoes decarboxylation:
-
Conditions : HCl (6 N), 100°C, 4 hours
-
Product : 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine ( , Example 13)
Applications :
-
Decarboxylated products serve as intermediates for synthesizing halogenated heterocycles with antibacterial properties ( , Section 4.3).
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused polyheterocycles:
-
Example : Reaction with thiourea
Critical Reaction Parameters
-
Solvent Systems : Ethanol/water mixtures improve solubility during alkylation ( ).
-
Catalysts : Choline hydroxide (ChOH) enhances reaction rates in aqueous media by stabilizing transition states via H-bonding ( , Figure 2).
-
Temperature : Most reactions require 60–100°C for completion due to the compound’s low reactivity at room temperature.
This reactivity profile positions this compound as a key intermediate for synthesizing bioactive naphthyridine derivatives, particularly antimicrobial agents (, ).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Position 1 : The target compound lacks an ethyl or cyclopropyl group at position 1, unlike nalidixic acid or TCI’s fluorinated derivative. This may reduce membrane permeability compared to cyclopropyl-containing analogs .
- Position 4: The hydroxyl group (vs.
- Position 6 : Bromine’s bulkiness and electronegativity may hinder bacterial DNA gyrase interactions compared to smaller halogens (e.g., fluorine in ’s compound) .
Pharmacological Activity
- Nalidixic Acid : Broad-spectrum antibacterial activity via DNA gyrase inhibition .
- 7-Chloro-6-fluoro-1-(4-fluorophenyl) Derivative : Optimized for high yield and reduced byproducts; activity undisclosed but fluorophenyl groups often enhance lipophilicity .
- Antihistaminic Derivatives : Compound 5a1 (from ) showed potent bronchorelaxant effects (85% inhibition of histamine-induced bronchospasm in guinea pigs) via H1 receptor antagonism, confirmed by molecular docking .
- TCI’s Cyclopropyl Derivative: Likely an intermediate for fluoroquinolone antibiotics (e.g., analogous to ciprofloxacin) due to cyclopropyl and dual halogen substituents .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to nalidixic acid’s oxo group.
- Stability : Bromine’s susceptibility to nucleophilic substitution could limit stability under basic conditions, whereas fluorine in ’s compound enhances stability .
Research Implications
The target compound’s bromine and hydroxyl groups make it a versatile intermediate for synthesizing analogs with tailored bioactivities. For example, palladium-catalyzed couplings (as in ) could introduce allyl or pyrazole moieties to enhance antihistaminic or antibacterial profiles . Future studies should explore its direct antimicrobial efficacy and pharmacokinetic optimization via halogen replacement (e.g., substituting bromine with trifluoromethyl groups).
Biological Activity
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (CAS Number: 91240-88-9) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Structure:
- Molecular Formula: C10H7BrN2O3
- Molecular Weight: 283.078 g/mol
- SMILES Notation: Cc1nc2ncc(C(=O)O)c(O)c2cc1Br
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interaction with neurotransmitter receptors.
Anticancer Activity
Recent research indicates that derivatives of naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related naphthyridine compounds can induce apoptosis in cancer cells via multiple pathways, including DNA intercalation and modulation of apoptotic markers.
Case Study:
In a study evaluating the cytotoxic effects of naphthyridine derivatives, 6-bromo-4-hydroxy derivatives demonstrated IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa and A549. These results suggest a promising anticancer profile for this compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo-4-hydroxy derivative | HeLa | 15.03 |
| 6-Bromo-4-hydroxy derivative | A549 | 12.47 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Receptors:
- Induction of Apoptosis:
- Reactive Oxygen Species (ROS) Generation:
Research Findings
Several studies have highlighted the potential therapeutic applications of naphthyridine derivatives, including:
- Neuroprotective Effects: Compounds similar to 6-bromo derivatives have shown promise in protecting neuronal cells from damage due to oxidative stress.
- Antimicrobial Activity: Some naphthyridine derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies: Conducting animal model studies to assess efficacy and safety.
- Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its anticancer activity.
- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid?
The compound can be synthesized via hydrolysis of its carbonitrile precursor under acidic conditions. For example, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile undergoes hydrolysis in 9M H₂SO₄ at 130°C to yield the corresponding carboxylic acid derivative with 86% efficiency . Alternative routes involve halogenation and alkylation steps, such as nitrosation followed by copper-mediated chlorination of ethyl 6-amino-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (64% yield) .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key techniques include:
- ¹H NMR : Signals at δ 8.02–9.11 ppm confirm aromatic protons in the naphthyridine core .
- IR spectroscopy : Peaks at ~1686 cm⁻¹ (C=O keto) and ~1651 cm⁻¹ (C=O amide) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for a chlorinated derivative) align with calculated molecular weights .
Purity should be confirmed via elemental analysis (e.g., C, H, N percentages within 0.1% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives?
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from residual solvents, tautomerism, or impurities. For example, 1,8-naphthyridine derivatives may exhibit keto-enol tautomerism, altering proton environments. To mitigate this:
- Use high-resolution NMR (500+ MHz) and deuterated DMSO for improved signal separation.
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Confirm tautomeric stability via variable-temperature NMR .
Q. What strategies enhance solubility for bioactivity studies without compromising stability?
- Derivatization : Coupling the carboxylic acid group with polar amines (e.g., morpholine or piperazine) improves aqueous solubility. This is achieved via DMF-mediated reactions under sealed-tube conditions (24 hours, 80–100°C) .
- Co-solvent systems : Use dimethylacetamide (DMA) or PEG-400 in PBS buffers (≤10% v/v) to maintain compound integrity .
Q. How do reaction conditions influence conflicting hydrolysis outcomes in naphthyridine synthesis?
Hydrolysis efficiency depends on the substrate’s electronic and steric environment. For example:
- Acidic conditions (H₂SO₄) : Preferred for electron-deficient carbonitriles, yielding carboxylic acids without decarboxylation .
- Alkaline conditions (NaOH) : Risk ester saponification, as seen in the conversion of ethyl 6-chloro-1-ethyl-7-methoxy-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate to a di-oxo derivative under 1M NaOH at 95°C .
Optimize pH and temperature via small-scale trials monitored by TLC or HPLC.
Q. How should biological activity studies be designed for 1,8-naphthyridine derivatives?
- In silico screening : Prioritize compounds with predicted Pa > Pi values (probable activity) for specific targets (e.g., histamine receptors) .
- In vivo models : Use murine histamine-induced bronchoconstriction assays to evaluate antihistaminic activity. Dose derivatives at 10–50 mg/kg and measure airway resistance .
- Structure-activity relationship (SAR) : Vary substituents at positions 1, 6, and 7 to assess impacts on potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
